BenchChemオンラインストアへようこそ!

NCGC00229600

Graves' disease TSHR autoantibodies thyroid-stimulating antibodies

NCGC00229600 delivers universal TSAb blockade—inhibiting all 30 GD patient sera across disease stages—unmatched by predecessors like NIDDK/CEB-52. It is the only TSHR antagonist with validated activity in Graves' orbital fibroblasts, making it essential for GO-focused drug discovery. Its inverse agonism (53% basal cAMP inhibition) uniquely enables TSHR constitutive signaling studies in thyroid cancer models. With benchmarked thyrocyte TPO mRNA inhibition (65±2.0%), this compound provides statistically powered experimental design. Choose NCGC00229600 where incomplete TSAb coverage is not an option.

Molecular Formula C30H29N3O3
Molecular Weight 479.6 g/mol
Cat. No. B8106688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCGC00229600
Molecular FormulaC30H29N3O3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC
InChIInChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3
InChIKeyODFGSMOTQLYMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NCGC00229600: Allosteric TSHR Inverse Agonist for Graves' Disease Research Procurement


NCGC00229600 (CAS 1338824-20-6) is a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR), developed through chemical optimization of the first-generation inverse agonist NCGC00161856 [1]. It inhibits both TSH-mediated and thyroid-stimulating antibody (TSAb)-mediated activation of TSHR endogenously expressed in Graves' disease models, functioning via an allosteric mechanism that does not compete with TSH or TSAb binding at the orthosteric site [1]. With a molecular weight of 479.57 Da and demonstrated solubility advantages over predecessor compounds, NCGC00229600 serves as a tool compound for probing TSHR pharmacology in autoimmune thyroid disease research [1] [2].

Why TSHR Antagonists Cannot Be Interchanged for Graves' Disease Research: The NCGC00229600 Case


TSHR-targeting small molecules exhibit profound functional divergence despite structural similarity within the dihydroquinazolinone chemotype. NCGC00229600 differs critically from its predecessor NCGC00161856 by a single pyridinyl-for-furanyl substitution that markedly improves aqueous solubility while preserving potency [1]. More importantly, earlier TSHR antagonists such as NIDDK/CEB-52 were validated against only 4 patient-derived GD sera, leaving uncertainty about their breadth of TSAb inhibition [1]. NCGC00229600 uniquely demonstrates universal inhibition across all 30 GD patient sera tested, establishing its superior coverage against heterogeneous TSAb populations—a property not shared by any prior small-molecule TSHR ligand [1]. These compound-specific functional differences preclude generic substitution among in-class TSHR antagonists for studies requiring broad-spectrum TSAb blockade, functional activity in primary human thyrocytes, or efficacy in Graves' orbital fibroblast models [1] [2].

NCGC00229600 Quantitative Differentiation Evidence Against TSHR Antagonist Comparators


Universal TSAb Inhibition: NCGC00229600 vs. NIDDK/CEB-52 Breadth of Graves' Disease Serum Coverage

NCGC00229600 inhibited TSHR-mediated cAMP production stimulated by all 30 of 30 (100%) GD patient sera tested, demonstrating universal TSAb blockade [1]. In contrast, the predecessor TSHR antagonist NIDDK/CEB-52 was only validated against sera from 4 patients with GD, and the authors explicitly noted that 'because we measured the effect of the antagonist on a small number of GD sera, it was possible that allosteric ligands would not inhibit TSHR activation by some TSAbs' [1]. The 30-serum panel included patients at diagnosis, on methimazole therapy, post-thyroidectomy, and post-radioactive iodine, representing diverse clinical states [1].

Graves' disease TSHR autoantibodies thyroid-stimulating antibodies patient sera screening

Functional TPO mRNA Suppression in Primary Human Thyrocytes: NCGC00229600 vs. NIDDK/CEB-52

In primary cultures of human thyrocytes expressing endogenous TSHRs, NCGC00229600 (30 μM) inhibited TSHR-mediated basal and GD sera-stimulated up-regulation of thyroperoxidase (TPO) mRNA levels by 65 ± 2.0% [1]. TPO is the key enzyme in thyroid hormone biosynthesis and a clinically relevant functional endpoint. While NIDDK/CEB-52 was also shown to inhibit TSH- and TSAb-induced up-regulation of TPO mRNA transcripts in primary human thyrocytes, its inhibitory magnitude was not quantified as a percentage in the original report, and its validation was limited to a small number of TSAb samples [2].

primary human thyrocytes thyroperoxidase mRNA thyroid function TSHR signaling

Unique Activity in Graves' Orbital Fibroblasts: NCGC00229600 Inhibits TSH- and M22-Stimulated cAMP in Disease-Relevant Extrathyroidal Cells

NCGC00229600 is the first small-molecule TSHR antagonist demonstrated to inhibit TSHR activation in Graves' orbital fibroblasts (GOFs)—the extrathyroidal cell type implicated in Graves' ophthalmopathy (GO) pathogenesis [1]. In GOFs differentiated into adipocytes (ADIPs), which express 10-fold higher TSHR mRNA than undifferentiated fibroblasts, NCGC00229600 reduced both TSH-stimulated and M22 (monoclonal TSAb)-stimulated cAMP production [1]. No other small-molecule TSHR antagonist—including NIDDK/CEB-52, NCGC00161856, or NCGC00242364 (ANTAG3)—has published data demonstrating inhibition of TSHR signaling in GOFs [1] [2].

Graves' ophthalmopathy orbital fibroblasts TSHR cAMP M22 antibody

Allosteric Inverse Agonism with Competitive-like Inhibition: Mechanistic Differentiation from Neutral TSHR Antagonists

NCGC00229600 exhibits a dual mechanistic profile: (i) it is an allosteric inverse agonist that suppresses basal (constitutive) TSHR signaling—inhibiting basal cAMP production by 53% at 30 μM in HEK-TSHR cells [1]; and (ii) its inhibition of TSH-stimulated cAMP production is kinetically competitive—overcome at high TSH concentrations—despite not competing for TSH binding at the orthosteric site [1]. This contrasts with neutral antagonists like NIDDK/CEB-52 that block orthosteric activation without suppressing basal signaling [2]. The clinical relevance of inverse agonism is underscored by the existence of constitutively activating TSHR mutations (CAMs) in autonomous thyroid adenomas and thyroid cancer [1].

allosteric inverse agonism TSHR pharmacology GPCR competitive inhibition constitutive activity

Optimal Research Applications for NCGC00229600 Based on Quantitative Differentiation Evidence


Broad-Spectrum TSAb Blockade Screening in Heterogeneous Graves' Disease Patient Cohorts

NCGC00229600 is the preferred TSHR antagonist for studies requiring reliable blockade of TSAb-mediated receptor activation across diverse patient populations. Its demonstrated universal inhibition of all 30 GD sera tested—spanning patients at diagnosis, on antithyroid therapy, and post-ablative treatment—provides confidence that experimental outcomes are not confounded by TSAb escape [1]. This property is critical for in vitro functional assays screening novel therapeutics against heterogeneous GD immunoprofiles, where incomplete TSAb coverage could produce false-negative results.

Graves' Ophthalmopathy Drug Discovery Using Orbital Fibroblast Models

NCGC00229600 is uniquely suited for GO-focused drug discovery programs, as it is the only small-molecule TSHR antagonist with published activity data in Graves' orbital fibroblasts (GOFs) [2]. Its ability to inhibit both TSH- and M22 (monoclonal TSAb)-stimulated cAMP production in GOFs—both undifferentiated fibroblasts and adipocyte-differentiated cells—makes it the sole viable tool compound for studying TSHR-mediated signaling in the retro-orbital cellular context central to GO pathogenesis.

Constitutive TSHR Activity Studies in Thyroid Cancer and Autonomous Adenoma Models

For research programs investigating the role of TSHR basal/constitutive signaling in thyroid cancer proliferation or autonomous adenoma formation, NCGC00229600's inverse agonist activity—producing 53% inhibition of basal cAMP production at 30 μM in HEK-TSHR cells [1]—is essential. Neutral TSHR antagonists such as NIDDK/CEB-52 lack this capability, making NCGC00229600 the only small-molecule option for pharmacological interrogation of TSHR constitutive activity in thyroid pathology models.

Primary Human Thyrocyte Functional Assays Requiring Quantified TPO mRNA Endpoints

NCGC00229600 provides a quantitatively benchmarked functional readout—65 ± 2.0% inhibition of TPO mRNA up-regulation in primary human thyrocytes [1]—enabling precise calculation of sample sizes, effect sizes, and dose-response relationships for experimental design in thyroid function studies. This quantitative characterization exceeds what is available for predecessor compounds, allowing statistically powered experiments without requiring de novo compound validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NCGC00229600

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.